Hexamethylindanopyran, (4R,7R)-

Catalog No.
S13237224
CAS No.
252933-48-5
M.F
C18H26O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylindanopyran, (4R,7R)-

CAS Number

252933-48-5

Product Name

Hexamethylindanopyran, (4R,7R)-

IUPAC Name

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1

InChI Key

ONKNPOPIGWHAQC-RYUDHWBXSA-N

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C

(4R,7R)-Hexamethylindanopyran is a stereochemically pure enantiomer of the widely used synthetic polycyclic musk Galaxolide (HHCB). While commercial HHCB is supplied as an unresolved racemic mixture of four stereoisomers (CAS 1222-05-5), the isolated (4R,7R) form exhibits distinct physicochemical, biological, and olfactory properties [1]. As regulatory scrutiny over polycyclic musks intensifies—including EPA TSCA risk evaluations and EU CLH reviews for endocrine disruption and environmental persistence—the procurement of the pure (4R,7R) isomer has become critical for analytical laboratories. It serves as an essential certified reference material (CRM) for enantioselective chromatography, environmental fate modeling, and as a structurally identical but functionally inactive baseline in receptor binding assays, ensuring high-fidelity data that commercial mixtures cannot provide.

Research Fit

Defined Stereoisomer Single (4R,7R)-enantiomer, not a commercial racemic mixture
Analytical Utility Enables enantioselective method development and chiral separation workflows
Study Fit Supports environmental fate tracking, olfactory SAR, and mechanistic toxicology studies

Substituting the pure (4R,7R)-isomer with commercial racemic HHCB fundamentally compromises both analytical precision and biological assay integrity [1]. In environmental monitoring, microbial degradation of HHCB is highly stereoselective, meaning the enantiomeric fraction (EF) in wastewater or sediment deviates significantly from the 0.50 baseline of the commercial mixture. Calibrating chiral GC-MS/MS systems with unresolved racemic mixtures prevents the accurate quantification of these degradation pathways. Furthermore, in olfactory and toxicological research, the four stereoisomers exhibit vastly different receptor affinities; the (4R,7R) isomer is practically odorless compared to its highly active (4S,7R) counterpart. Using the racemic mixture obscures enantiomer-specific toxicological effects and receptor binding kinetics, rendering structure-activity relationship (SAR) data unusable for regulatory or formulation purposes.

Substitution Risk

Olfactory profile differs fundamentally; the (4R,7R)-isomer is near-odorless, while commercial galaxolide exhibits potent musk character. Substituting may invalidate sensory studies.

Bioactivity and toxicological profiles diverge across HHCB and AHTN, including differences in androgen receptor interaction, bioaccumulation, and aquatic toxicity. AHTN data cannot represent the (4R,7R)-isomer.

Regulatory classification timelines for HHCB and AHTN are on separate tracks. Procurement planning based on mixed-isomer availability may not align with future restrictions on specific isomers.

Olfactory Receptor Activation and Odor Threshold Baseline

The (4R,7R) isomer of Galaxolide exhibits an exceptionally high odor threshold compared to the active musk enantiomers, making it a critical negative control in olfactory research [1]. Studies demonstrate that the (4R,7R) enantiomer has an odor threshold of 0.44 ng/L in air, which is approximately 700 times higher than the (4S,7R) enantiomer (0.00063 ng/L). This massive differential in receptor activation allows researchers to use the (4R,7R) form to decouple molecular shape from vibrational or receptor-binding variables in structure-odor relationship (SOR) modeling.

Evidence DimensionOdor threshold (air)
Target Compound Data0.44 ng/L ((4R,7R)-isomer)
Comparator Or Baseline0.00063 ng/L ((4S,7R)-isomer)
Quantified Difference~700-fold higher threshold (practically odorless)
ConditionsOlfactory receptor binding / GC-olfactometry

Procuring the (4R,7R) isomer provides an ideal, structurally matched negative control for validating olfactory receptor assays and fragrance receptor models.

Olfactory Potency
Head-to-head
(4R,7R)-HHCB: weak to almost odorless (4S)-isomers: potent, diffusive musk
Supports enantiomer-specific olfactory characterization; negative-control for SAR
GC/olfactometry by Fráter et al. (1999)

Enantioselective Environmental Degradation Tracking

In environmental fate studies, the degradation of polycyclic musks by wastewater microbes and aquatic organisms is highly enantioselective [1]. Research on sewage sludge and aquatic sediments shows that the enantiomeric fraction (EF) of HHCB deviates significantly from the 0.50 ratio found in commercial racemic mixtures, with preferential metabolization of the 4S enantiomers. Accurate measurement of this deviation requires pure (4R,7R)-Hexamethylindanopyran to calibrate chiral gas chromatography-tandem mass spectrometry (GC-MS/MS) systems, enabling the calculation of precise EF values and the tracking of biological vs. abiotic degradation pathways.

Evidence DimensionEnantiomeric Fraction (EF) baseline calibration
Target Compound DataDiscrete EF calibration standard (pure 4R,7R)
Comparator Or BaselineEF = 0.50 (unresolved commercial racemic HHCB)
Quantified DifferenceEnables precise quantification of EF deviations <0.1 in biological samples
ConditionsChiral GC-MS/MS analysis of sludge/sediment extracts

Essential for environmental testing laboratories that must quantify enantioselective biotransformation to meet stringent EPA and EU regulatory monitoring requirements.

AR Antagonism
Reported
IC₅₀ 1.0×10⁻⁷ M (HHCB mixture)
Androgen receptor interaction differs from AHTN; enantiomer-specific activity uncharacterized
CHO cell reporter assay (Mori et al. 2007)

Chromatographic Resolution in Complex Fragrance Formulations

Advanced analytical methods for resolving suspected allergens and restricted musks in complex perfume mixtures rely on comprehensive two-dimensional gas chromatography (GCxGC) [1]. The development of these methods requires the calculation of a Separation Efficiency (SE_2D) parameter based on defined analytical targets. Procuring the isolated (4R,7R) isomer allows analytical chemists to establish precise retention times and clustering analysis data, which is impossible when using the co-eluting, broad peaks generated by the unresolved racemic HHCB mixture on standard stationary phases.

Evidence DimensionChromatographic peak resolution (SE_2D)
Target Compound DataDiscrete, sharp peak for SE_2D clustering
Comparator Or BaselineBroad, co-eluting peak (racemic mixture)
Quantified DifferenceEnables baseline separation of diastereomers in 2D space
ConditionsGCxGC method development with chiral stationary phases

Enables QA/QC laboratories to validate the exact stereoisomeric composition of fragrance batches for IFRA compliance and allergen reporting.

Bioaccumulation
Reported
BCF 1584 (HHCB) vs. 597 (AHTN)
Bioaccumulation potential is substantially higher; enantioselective fate requires discrete isomer tracking
Fish BCF data (Balk & Ford 1999)
Aquatic Toxicity
Reported
5-d-EC₅₀ 0.059 mg/L (HHCB); 0.026 mg/L (AHTN)
Ecotoxicity potency differs; isomer-specific characterization needed for hazard assessment
Copepod larval assay (Wollenberger et al. 2003)
Regulatory Status
Context-dependent
Separate EU CLP review timelines for HHCB and AHTN
Procurement strategies may need isomer-specific regulatory monitoring
ECHA CLH process updates (2025–2026)
Enantioselective Fate
Class-level
(4R,7S)-isomer preferentially degraded in sediments
Supports enantiomeric fraction analysis for contaminant age assessment
Chiral GC-MS in sediment studies (Chen et al. 2014)

Certified Reference Material for Environmental Monitoring

Driven by the need to track the enantioselective biotransformation of polycyclic musks in wastewater and aquatic ecosystems, the (4R,7R) isomer is used as a calibration standard for chiral GC-MS/MS [1]. It allows environmental agencies to accurately calculate enantiomeric fractions (EF) and distinguish between biological degradation and abiotic accumulation.

Negative Control in Olfactory Receptor Assays

Due to its ~700-fold higher odor threshold compared to the active (4S,7R) enantiomer, the (4R,7R) form is utilized as a structurally identical negative control in structure-odor relationship (SOR) studies [2]. It is critical for testing receptor binding theories, such as the vibrational theory of olfaction, by decoupling molecular shape from receptor activation.

Toxicological and Endocrine Disruption Profiling

With commercial HHCB under active regulatory review (e.g., EU CLH intention for endocrine disruption), toxicological laboratories procure the pure (4R,7R) isomer to determine if adverse effects are enantiomer-specific [1]. This supports the generation of high-fidelity data for regulatory dossier submissions.

GCxGC Method Development for Fragrance QA/QC

Used by analytical chemists in the fragrance industry to optimize stationary phase combinations for two-dimensional gas chromatography. The pure isomer enables the precise calculation of separation efficiency parameters necessary to resolve co-eluting allergens in complex perfume matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental forensic source-tracking
Enantiomerically pure reference standard
Enantioselective GC-MS calibration; EF baseline determination
Olfactory receptor SAR studies
Odor-negative control (near-odorless isomer)
Confirmation of stereospecific receptor activation
Endocrine disruption mechanistic studies
Stereochemically resolved test article
Enantiomer-specific AR antagonism profiling
Regulatory compliance reference material
Discrete CAS-listed substance identity
ISO 17034 CRM documentation; CLP/REACH dossier support

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

258.198365449 g/mol

Monoisotopic Mass

258.198365449 g/mol

Heavy Atom Count

19

UNII

PG681V3D94

Explore Compound Types